2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one
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Overview
Description
2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one is a complex organic compound with a unique structure that includes a chloro group and a hexahydroazepino ring fused to a pteridinone core
Preparation Methods
The synthesis of 2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the azepino ring, followed by the introduction of the chloro group and the formation of the pteridinone core. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chloro group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific targets and the context of its use.
Comparison with Similar Compounds
2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one can be compared with other similar compounds, such as:
2-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline: This compound has a similar azepino ring but a different core structure.
2-Chloro-6-nitrotoluene: This compound has a chloro group and a nitro group but lacks the azepino ring. The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13ClN4O |
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Molecular Weight |
252.70 g/mol |
IUPAC Name |
2-chloro-6a,7,8,9,10,11-hexahydro-5H-azepino[2,1-h]pteridin-6-one |
InChI |
InChI=1S/C11H13ClN4O/c12-11-13-6-7-9(15-11)16-5-3-1-2-4-8(16)10(17)14-7/h6,8H,1-5H2,(H,14,17) |
InChI Key |
UNYRNVVWWWAIHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(=O)NC3=CN=C(N=C3N2CC1)Cl |
Origin of Product |
United States |
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